molecular formula C22H30N6O3S B2771546 2-(3-methoxybenzyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1112438-80-8

2-(3-methoxybenzyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2771546
CAS No.: 1112438-80-8
M. Wt: 458.58
InChI Key: SJHHEPOIHRUEGJ-UHFFFAOYSA-N
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Description

The compound “2-(3-methoxybenzyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a derivative of the [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one family . It has a molecular weight of 284.3 .

Scientific Research Applications

Antimicrobial and Antibacterial Activities

Compounds related to 2-(3-methoxybenzyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have been synthesized and evaluated for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives have shown good to moderate activities against various microorganisms, highlighting their potential in antimicrobial treatment (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, 3-substituted derivatives have been screened for antibacterial activity, underscoring the broader utility of these compounds in fighting bacterial infections (Vartale, Bhosale, Khansole, Jadhav, & Patwari, 2008).

Pharmacological Evaluation

Further research has extended into the pharmacological domain, where novel derivatives of the compound have been synthesized and evaluated for potential antibacterial and antifungal activities. This research indicates the significant biological activity of these compounds against a variety of microorganisms, suggesting a promising avenue for the development of new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antitubercular Activity

Additionally, Mannich bases of related structures have been synthesized and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv. This research highlights the potential of these compounds in developing new treatments for tuberculosis, with certain derivatives showing high activity levels (Badiger & Khazi, 2013).

Antimalarial Properties

The quest for new antimalarial agents has also benefited from the study of these compounds. A series of triazolo-pyridine derivatives, including similar structures, have shown good in vitro antimalarial activity, providing a foundation for future antimalarial drug discovery programs (Karpina, Kovalenko, Drushlyak, Bunyatyan, Georgiyants, Ivanov, Langer, & Maes, 2020).

Radical Scavenging Activity

The potential for these compounds in pharmaceutical applications is further supported by studies on their radical scavenging activities. New nitrogen-containing bromophenols, for example, have shown potent scavenging activity, suggesting applications in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Properties

IUPAC Name

1-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3S/c1-16-5-7-17(8-6-16)32(30,31)18-15-25-21(26-19(18)23)27-13-9-22(10-14-27,20(24)29)28-11-3-2-4-12-28/h5-8,15H,2-4,9-14H2,1H3,(H2,24,29)(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHHEPOIHRUEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCC(CC3)(C(=O)N)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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